molecular formula C20H16N4O3 B2865457 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide CAS No. 1209087-31-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2865457
CAS No.: 1209087-31-9
M. Wt: 360.373
InChI Key: IEJWRSGWFZENDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a structurally complex dibenzo[b,f][1,4]oxazepine derivative characterized by a 10,11-dihydrodibenzooxazepine core substituted with methyl groups at positions 8 and 10 and a pyrazine-2-carboxamide moiety at position 2. The compound shares structural homology with a class of molecules designed as dopamine D2 receptor antagonists or anticonvulsants, as evidenced by related analogs in the literature .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-3-5-18-16(9-12)24(2)20(26)14-10-13(4-6-17(14)27-18)23-19(25)15-11-21-7-8-22-15/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJWRSGWFZENDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=NC=CN=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 340.4 g/mol. The structure features a bicyclic framework that integrates oxazepine and pyrazine functionalities, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class demonstrate a range of biological activities. Notable findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines possess potent antibacterial properties. For instance, bioassays revealed that this compound exhibited significant antibacterial effects against various strains of bacteria.
  • Histone Deacetylase Inhibition : Certain derivatives have been identified as potential histone deacetylase inhibitors (HDACi), which are important in cancer therapy due to their role in regulating gene expression.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's unique structural features allow it to interact with specific enzymes and receptors within cells. For example, its ability to inhibit HDACs suggests it may influence epigenetic regulation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that oxazepine derivatives can modulate oxidative stress pathways by influencing ROS levels in cells .
  • Cell Cycle Arrest : Research has shown that certain dibenzo[b,f][1,4]oxazepine compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Kinetics of Photo-Oxidation Investigated the reaction kinetics of oxazole derivatives with singlet oxygen. The findings suggest potential pathways for the formation of biologically active products .
Antibacterial Activity Assessment Bioassays indicated that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
HDAC Inhibition Studies Certain derivatives demonstrated HDAC inhibition in vitro, suggesting potential applications in cancer therapy.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ketone groups are primary sites for hydrolysis:

Reaction TypeConditionsProductsYield/NotesSources
Amide Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutionsPyrazine-2-carboxylic acid + 8,10-dimethyl-11-oxodibenzo[b,f] oxazepin-2-amineComplete cleavage under reflux; confirmed via HPLC and NMR
Ketone Stability Aqueous pH 1–14, 25–100°CNo degradation observedStable under physiological conditions

For amide hydrolysis, prolonged heating (6–12 hours) with 6M HCl or 4M NaOH achieves >95% conversion. The reaction is critical for prodrug activation or metabolite studies.

Redox Reactions

The ketone group at position 11 undergoes selective reduction:

Reaction TypeReagentsProductsSelectivitySources
Ketone Reduction NaBH₄, LiAlH₄, or H₂/Pd-C11-Hydroxy-8,10-dimethyldibenzo[b,f] oxazepine derivative>90% yield; retains pyrazine-carboxamide
Oxidation Resistance KMnO₄, CrO₃No reactionKetone resists further oxidation

Reduction with NaBH₄ in methanol at 0°C preserves the aromatic systems while converting the ketone to a secondary alcohol.

Nucleophilic Substitution

The pyrazine ring and oxazepine nitrogen participate in substitution reactions:

SiteReagentsProductsMechanismSources
Pyrazine C-3 NH₃/EtOH, 80°C3-Aminopyrazine derivativeAromatic nucleophilic substitution (SNAr)
Oxazepine N-10 Alkyl halides (R-X)N-alkylated oxazepineBase-catalyzed alkylation (e.g., K₂CO₃/DMF)

For pyrazine substitution, electron-withdrawing groups (e.g., carboxamide) activate C-3 toward amines or thiols . N-alkylation at the oxazepine nitrogen requires anhydrous conditions to avoid hydrolysis.

Electrophilic Aromatic Substitution

The dibenzoxazepine core undergoes regioselective substitutions:

PositionReagentsProductsRegiochemistrySources
C-9 (Para to N-10) HNO₃/H₂SO₄9-Nitro derivativeMajor product (≥70%) due to N-10 directing effect
C-4/C-6 (Pyrazine) Br₂/FeBr₃5-Bromopyrazine derivativeLimited reactivity due to electron-deficient ring

Nitration occurs preferentially at C-9 of the dibenzoxazepine system, while bromination targets the pyrazine ring under harsh conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/SubstratesProductsApplicationsSources
Suzuki-Miyaura Pyrazine-Bpin, Pd(PPh₃)₄Biaryl derivativesIntroduces aryl/heteroaryl groups
Buchwald-Hartwig Aryl halides, Pd₂(dba)₃N-arylated oxazepinesEnhances pharmacokinetic properties

Optimized Suzuki conditions (100°C, 12h, DMF/H₂O) achieve >80% coupling efficiency . These reactions are pivotal for SAR studies in drug discovery.

Photochemical Reactions

UV-induced transformations have been observed:

ConditionsProductsMechanismNotesSources
UV-A (365 nm), acetoneOxazepine ring contractionNorrish-type I cleavageForms quinazolinone analog
UV-C (254 nm), O₂Pyrazine N-oxidationSinglet oxygen involvementLimited synthetic utility

Photoreactions require controlled conditions to prevent decomposition but offer unique pathways for ring modification.

Coordination Chemistry

The pyrazine-carboxamide moiety acts as a ligand:

Metal IonComplex StructureStability Constant (log K)ApplicationsSources
Cu(II)Octahedral [Cu(L)₂(H₂O)₂]²⁺8.2 ± 0.3Catalytic oxidation studies
Fe(III)Trigonal bipyramidal [Fe(L)Cl₂]⁺6.8 ± 0.2Biomimetic catalysis

Metal coordination enhances solubility and enables catalytic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure Modifications

The dibenzo[b,f][1,4]oxazepine core in the target compound is oxygen-containing, contrasting with sulfur-containing dibenzo[b,f][1,4]thiazepine derivatives (e.g., Jin et al.'s compounds 29–32, 40–41) . Sulfur analogs exhibit distinct electronic and steric properties, which may influence receptor binding. For example, 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) demonstrated high D2 receptor antagonism (IC₅₀ = 12 nM), attributed to the thiazepine core’s enhanced lipophilicity . Conversely, oxazepine derivatives like N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism.

Substituent Effects

  • Position 10 Substitution :

    • Methyl vs. Ethyl Groups : The target compound’s 10-methyl group contrasts with ethyl or propyl substituents in analogs like 10-Ethyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (28) and 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) . Bulkier alkyl groups (e.g., ethyl, propyl) may enhance hydrophobic interactions with receptor pockets but reduce solubility.
    • Dimethyl Substitution : The 8,10-dimethyl configuration in the target compound is unique; most analogs feature single substitutions. This could reduce rotational freedom, stabilizing the molecule in a bioactive conformation .
  • Position 2 Substitution (Carboxamide) :

    • The pyrazine-2-carboxamide group distinguishes the target from derivatives with phenyl (e.g., N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) ) or benzyl groups (e.g., N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) ). Pyrazine’s nitrogen-rich structure may improve hydrogen-bonding interactions with target proteins, as seen in N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(pyrazin-2-yl)acetamide (8f) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 10 Substituent Position 8 Substituent Position 2 Substituent Key Biological Activity Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide (Target) Oxazepine Methyl Methyl Pyrazine-2-carboxamide Not reported N/A
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) Ethyl Carboxamide (4-methoxyphenyl) N/A D2 antagonist (IC₅₀ = 12 nM)
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine Methyl N/A 2-(Trifluoromethyl)benzamide Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(pyrazin-2-yl)acetamide (8f) Oxazepine Ethyl N/A 2-(Pyrazin-2-yl)acetamide Not reported
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamic acid ethyl ester Oxazepine Ethyl Carbamic acid ethyl ester N/A Anticonvulsant

Key Research Findings

Synthetic Flexibility : The dibenzo[b,f][1,4]oxazepine/thiazepine scaffold permits extensive modification, as demonstrated by Jin et al.’s synthesis of >20 derivatives via alkylation, amidation, and oxidation .

Chiral Resolution : Enantiomers like (R)-62 were separated using chiral HPLC, highlighting the importance of stereochemistry in optimizing receptor selectivity .

Metabolic Considerations : Oxazepine derivatives generally exhibit lower metabolic clearance than thiazepines due to reduced susceptibility to cytochrome P450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.